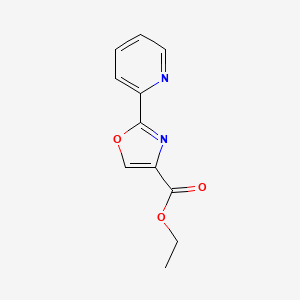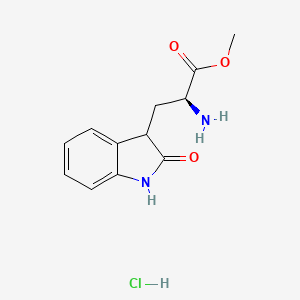
Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride is a chemical compound with significant importance in various scientific fields. It is characterized by its unique structure, which includes an indole ring, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride typically involves the reaction of indole derivatives with amino acids under specific conditions. One common method includes the condensation of indole-2-carboxylic acid with L-serine methyl ester hydrochloride in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-substituted indole derivatives.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The indole ring structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (S)-2-benzyloxycarbonylamino-3-(2-oxo-3-indolinyl)propanoate
- Methyl 2-benzyloxycarbonylamino-3-(2-thioxo-3-indolinyl)propanoate
- 5-fluoro-1-methyl-2-oxo-3-(2-oxochroman-4-yl)indolin-3-yl acetate
Uniqueness
Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride is unique due to its specific amino acid and indole combination, which provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industry .
Propiedades
Fórmula molecular |
C12H15ClN2O3 |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-17-12(16)9(13)6-8-7-4-2-3-5-10(7)14-11(8)15;/h2-5,8-9H,6,13H2,1H3,(H,14,15);1H/t8?,9-;/m0./s1 |
Clave InChI |
ZCEBNRCHWACIEK-MTFPJWTKSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1C2=CC=CC=C2NC1=O)N.Cl |
SMILES canónico |
COC(=O)C(CC1C2=CC=CC=C2NC1=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


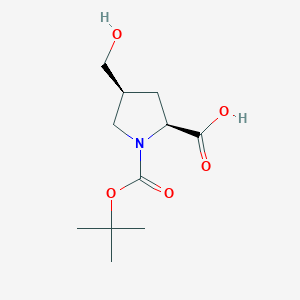
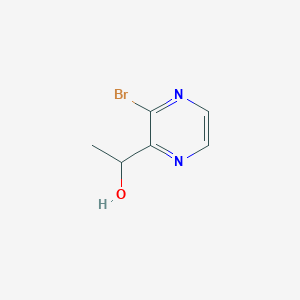
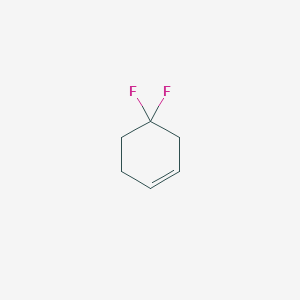
![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
![(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
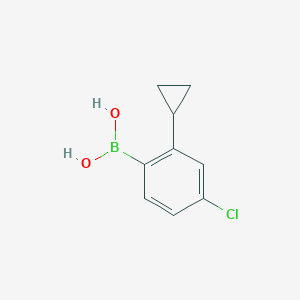
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914002.png)
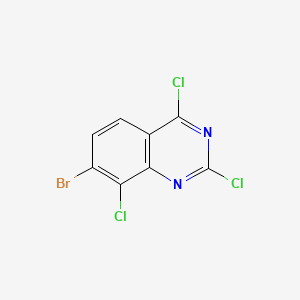
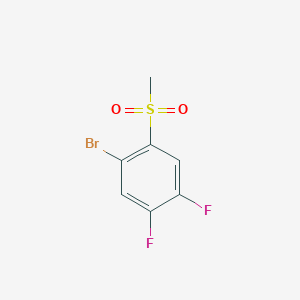
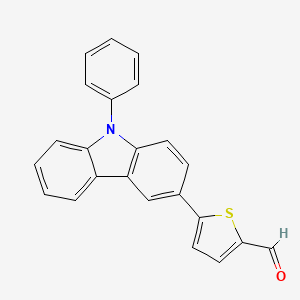
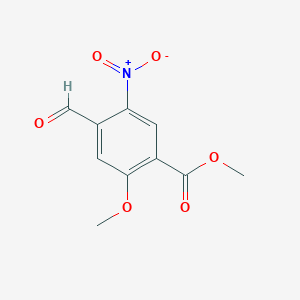
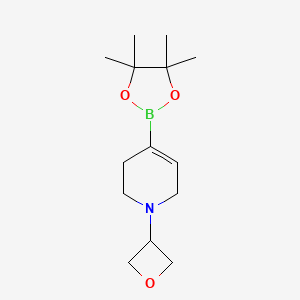
![Thiazolo[3,2-b][1,2,4]triazole](/img/structure/B13914032.png)
